molecular formula C17H21N3O B6473361 2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide CAS No. 2640957-01-1

2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide

Cat. No.: B6473361
CAS No.: 2640957-01-1
M. Wt: 283.37 g/mol
InChI Key: BZVGPLRPZMSVSV-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a pyrazole ring, and an acetamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between the atoms. The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, is a notable feature .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the acetamide group could undergo hydrolysis, and the pyrazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could impact its solubility .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some imidazole and indole derivatives inhibit the function of certain enzymes or proteins, disrupting the normal functioning of cells .

Biochemical Pathways

For example, some imidazole and indole derivatives have been shown to interfere with the synthesis of certain proteins or enzymes, disrupting the normal functioning of cells .

Pharmacokinetics

Similar compounds are often highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Similar compounds have been shown to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of many pyrazole derivatives .

Biochemical Analysis

Biochemical Properties

2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, it binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to either the promotion or inhibition of cell growth, depending on the cellular context . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, its binding to kinases can inhibit their activity, thereby affecting phosphorylation events within the cell . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. It has been observed that the compound remains stable under certain conditions but may degrade under others, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, it can lead to toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity may occur.

Properties

IUPAC Name

2-cyclopropyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-20-16(9-11-19-20)15-6-4-13(5-7-15)8-10-18-17(21)12-14-2-3-14/h4-7,9,11,14H,2-3,8,10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVGPLRPZMSVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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